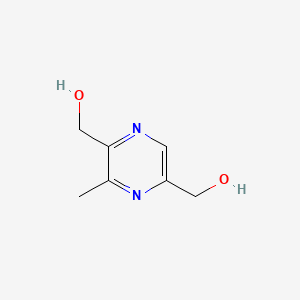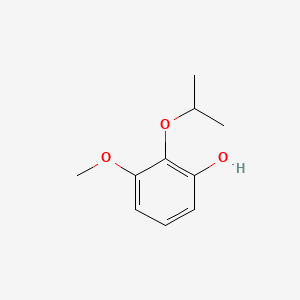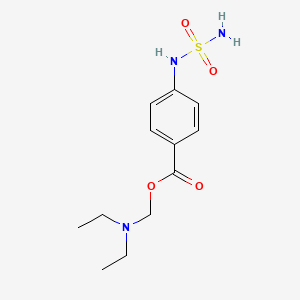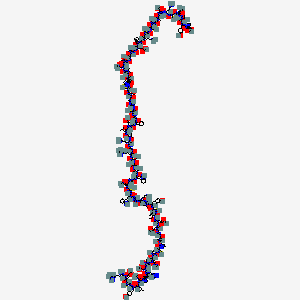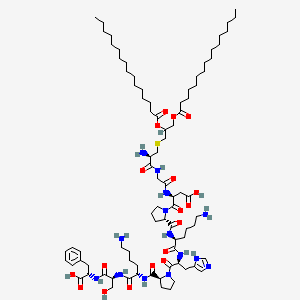
FSL 1
Vue d'ensemble
Description
FSL-1 (sel de trifluoroacétate) est un lipopeptide synthétique qui agit comme un agoniste pour les hétérodimères du récepteur de type Toll 2 et du récepteur de type Toll 6. Il est connu pour sa capacité à stimuler la réponse immunitaire en activant le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et en induisant la production de diverses cytokines .
Applications De Recherche Scientifique
FSL-1 (trifluoroacetate salt) has a wide range of applications in scientific research:
Immunology: Used to study the activation of toll-like receptor 2 and toll-like receptor 6 pathways and the subsequent immune response
Cancer Research: Investigated for its potential to induce cytokine production and enhance anti-tumor immunity
Infectious Diseases: Explored for its ability to enhance resistance to infections by stimulating the innate immune response
Drug Development: Utilized as a tool compound to screen for inhibitors or modulators of toll-like receptor 2 and toll-like receptor 6 signaling
Mécanisme D'action
Target of Action
FSL-1, a synthetic lipoprotein, primarily targets the Toll-Like Receptor 2/6 (TLR2/TLR6) heterodimer . TLR2/TLR6 plays a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, fungi, and parasites . It recognizes cell-wall components including lipoproteins and peptidoglycan from bacteria, lipoteichoic acid from Gram-positive bacteria, lipoarabinomannan from mycobacteria, and zymosan from fungi .
Mode of Action
At the cell surface, TLR2 forms a heterodimer with co-receptors TLR1 or TLR6, depending upon either tri- or diacylation of the ligand . Once a ligand binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response . Recognition of FSL-1, a diacylated lipoprotein, is mediated by TLR2 which cooperates with TLR6 through their cytoplasmic domain to induce a signaling cascade leading to AP-1 and NF-κB activation and cytokine production .
Biochemical Pathways
The interaction of FSL-1 with TLR2/TLR6 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and AP-1 . This activation results in the production of cytokines, which are key players in the innate immune response .
Pharmacokinetics
It is known that fsl-1 is soluble in water , which may influence its distribution and elimination in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FSL-1.
Result of Action
The activation of TLR2/TLR6 by FSL-1 leads to the production of cytokines, which play a crucial role in the innate immune response . This response can help the body fight off infections. For example, FSL-1 has been shown to enhance resistance to HSV-2 infection .
Action Environment
The action of FSL-1 can be influenced by various environmental factors. For instance, the efficacy of FSL-1 was found to be significant when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation . .
Analyse Biochimique
Biochemical Properties
FSL-1 Lipoprotein, Synthetic interacts with several biomolecules, primarily the TLR2/6 heterodimer . The interaction between FSL-1 Lipoprotein, Synthetic and TLR2/6 is crucial for the initial recognition of microbial lipoproteins by the host innate immune system .
Cellular Effects
FSL-1 Lipoprotein, Synthetic has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, FSL-1 Lipoprotein, Synthetic induces a MyD88-dependent signaling cascade leading to AP-1 and NF-κB activation and the subsequent cytokine production .
Molecular Mechanism
The mechanism of action of FSL-1 Lipoprotein, Synthetic involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon recognition, TLR2 forms a heterodimer with TLR6, leading to a signaling cascade that results in AP-1 and NF-κB activation and cytokine production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FSL-1 Lipoprotein, Synthetic change over time. The resuspended product is stable for 6 months at 4°C . Freezing the resuspended product may result in reduced TLR2/TLR6 activity .
Dosage Effects in Animal Models
The effects of FSL-1 Lipoprotein, Synthetic vary with different dosages in animal models . A single dose of FSL-1 Lipoprotein, Synthetic administered subcutaneously in mice resulted in significantly increased survival when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation .
Metabolic Pathways
FSL-1 Lipoprotein, Synthetic is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
FSL-1 Lipoprotein, Synthetic is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of FSL-1 Lipoprotein, Synthetic and its effects on activity or function are crucial aspects of its biochemical analysis . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
FSL-1 (sel de trifluoroacétate) est synthétisé par une série de réactions de couplage peptidique. La synthèse implique le couplage de S-[2,3-bis[(1-oxohexadécyl)oxy]propyl]-L-cysteinylglycyl-L-α-aspartyl-L-prolyl-L-lysyl-L-histidyl-L-prolyl-L-lysyl-L-seryl-L-phénylalanine avec l'acide trifluoroacétique pour former le sel de trifluoroacétate . Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) dans un solvant organique tel que le diméthylformamide (DMF).
Méthodes de production industrielle
La production industrielle de FSL-1 (sel de trifluoroacétate) suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique des synthétiseurs peptidiques automatisés et des techniques de purification à grande échelle telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
FSL-1 (sel de trifluoroacétate) subit principalement des réactions de couplage peptidique lors de sa synthèse. Il peut également participer à des réactions d'hydrolyse en milieu acide ou basique, conduisant à la rupture des liaisons peptidiques .
Réactifs et conditions courants
Réactifs de couplage: N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Solvants: Diméthylformamide (DMF), méthanol
Conditions d'hydrolyse: Milieux acides (par exemple, acide chlorhydrique) ou basiques (par exemple, hydroxyde de sodium)
Produits principaux
Les principaux produits formés à partir des réactions impliquant FSL-1 (sel de trifluoroacétate) comprennent le lipopeptide désiré et ses fragments hydrolysés .
Applications de la recherche scientifique
FSL-1 (sel de trifluoroacétate) a un large éventail d'applications dans la recherche scientifique:
Immunologie: Utilisé pour étudier l'activation des voies du récepteur de type Toll 2 et du récepteur de type Toll 6 et la réponse immunitaire subséquente
Recherche sur le cancer: Étudié pour son potentiel à induire la production de cytokines et à améliorer l'immunité antitumorale
Maladies infectieuses: Exploré pour sa capacité à améliorer la résistance aux infections en stimulant la réponse immunitaire innée
Développement de médicaments: Utilisé comme composé de référence pour le criblage des inhibiteurs ou des modulateurs de la signalisation du récepteur de type Toll 2 et du récepteur de type Toll 6
Mécanisme d'action
FSL-1 (sel de trifluoroacétate) exerce ses effets en se liant aux hétérodimères du récepteur de type Toll 2 et du récepteur de type Toll 6 à la surface cellulaire. Cette liaison déclenche une cascade de signalisation qui implique le recrutement de la protéine adaptatrice de différenciation myéloïde primaire réponse 88 (MyD88), conduisant à l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et de la protéine 1 activant la transcription (AP-1). L'activation de ces facteurs de transcription entraîne la production de cytokines pro-inflammatoires telles que l'interleukine-8 (IL-8), l'interleukine-1 bêta (IL-1β) et le facteur de nécrose tumorale alpha (TNF-α) .
Comparaison Avec Des Composés Similaires
FSL-1 (sel de trifluoroacétate) est similaire à d'autres lipopeptides synthétiques qui agissent comme des agonistes du récepteur de type Toll. Certains de ces composés comprennent:
Pam2CSK4: Un autre lipopeptide synthétique qui active le récepteur de type Toll 2 et le récepteur de type Toll 6 mais qui a une séquence peptidique différente
Pam3CSK4: Un lipopeptide synthétique qui active les hétérodimères du récepteur de type Toll 2 et du récepteur de type Toll 1
Unicité
FSL-1 (sel de trifluoroacétate) est unique en raison de sa séquence peptidique spécifique et de sa capacité à activer sélectivement les hétérodimères du récepteur de type Toll 2 et du récepteur de type Toll 6. Cette spécificité en fait un outil précieux pour étudier les voies de signalisation distinctes et les réponses immunitaires médiées par ces récepteurs .
Propriétés
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJLLNHELGKSNA-YWKNMTRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H140N14O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1666.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322455-70-9 | |
| Record name | FSL-1 lipoprotein, synthetic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0322455709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fibroblast-stimulating lipopeptide-1 (FSL-1) primarily interacts with the heterodimer Toll-like receptors (TLRs) TLR2 and TLR6. [, , , , , , ] This interaction initiates downstream signaling cascades involving MyD88, leading to the activation of MAP kinases (p38, JNK, ERK1/2), NF-κB, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [, , , , , , , , ]
A: FSL-1 is a synthetic lipopeptide representing the N-terminal sequence of a lipoprotein from Mycoplasma salivarium. [, ] Its structure consists of a diacylglyceryl moiety linked to a cysteine residue, followed by a peptide sequence: S-(2,3-bispalmitoyloxypropyl)-Cys-Gly-Asp-Pro-Lys-His-Pro-Lys-Ser-Phe-Thr-Gly-Trp-Val-Ala. [] Both the diacylglyceryl and the peptide portions are essential for TLR2/6 recognition and macrophage activation. [, , ]
A: Studies in guinea pigs show that intraperitoneal injection of FSL-1 is more effective than intra-arterial injection in inducing fever. [] The shape and duration of the fever also vary depending on the route of administration. []
A: Yes, several strategies can block the effects of FSL-1:* Neutralizing antibodies: Anti-TLR2 antibodies significantly suppress FSL-1-induced MMP-9 expression and NF-κB/AP-1 activity. []* TLR2 antagonists: Antagonizing TLR2 with a specific antibody (mAb 2.5) reduces FSL-1-induced IL-6 production and partially restores insulin signal transduction in muscle cells. [] * Cytokine inhibitors: TNF binding protein (TNFbp), a soluble form of the TNF type 1 receptor, neutralizes FSL-1-induced TNF and reduces fever and IL-6 levels. []* Cyclooxygenase inhibitors: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, depresses FSL-1-induced fever and PGE2 elevation but does not affect TNF or IL-6. []
A: Unlike the TLR4 agonist lipopolysaccharide (LPS), repeated injections of FSL-1 in guinea pigs do not induce tolerance to its fever-inducing effects. []
A: Interestingly, repeated pre-treatment with FSL-1 in guinea pigs does not significantly influence their febrile responses to a subsequent LPS challenge. []
A: Studies show that a synthetic lipopeptide derived from Mycoplasma pneumoniae (MPPL-1) exhibits significantly weaker cytokine-inducing activity in human monocytic cells compared to FSL-1. [] This suggests potential differences in binding affinity and activation of TLR2/6.
A: FSL-1 can induce IL-1β release from mouse bone marrow-derived macrophages (BMMs), but at levels significantly lower than the canonical NLRP3 activator nigericin. [] This release is independent of gasdermin D (GSDMD) and likely involves alternative secretory pathways and changes in membrane permeability. []
A: Research suggests FSL-1 may play a role in various inflammatory conditions, including:* Periodontitis: FSL-1, found in oral biofilms, may contribute to periodontitis by suppressing integrin β6 (ITGB6) expression in gingival epithelium, promoting inflammation. []* Atherosclerosis: FSL-1, when injected weekly in ApoE+/− mice, leads to increased atherosclerotic lesions, elevated serum amyloid A (SAA) levels, and heightened serum cytokine levels. [] This highlights a potential link between TLR2 activation and atherosclerosis progression.
A: Research suggests that the TLR3 Leu412Phe (TLR3 L412F) polymorphism, associated with impaired antiviral responses, also influences responses to bacterial TLR agonists, including FSL-1. [] Lung fibroblasts with this polymorphism exhibit reduced responses to FSL-1, indicating broader implications for immune regulation beyond antiviral immunity.
A: FSL-1 holds potential in various research and therapeutic applications:* Vaccine adjuvant: FSL-1, in combination with other adjuvants like CpG, enhances both humoral and cellular immune responses to vaccine candidates, as demonstrated in a study using a Chlamydia muridarum model. []* Immunotherapy: Combining FSL-1 with other TLR agonists and immunostimulatory molecules like soluble CD40L shows promise in enhancing antitumor responses and suppressing tumor growth. []* Understanding TLR2 signaling: As a potent and specific TLR2/6 agonist, FSL-1 serves as a valuable tool to dissect the complexities of TLR2 signaling pathways and their roles in various physiological and pathological processes. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


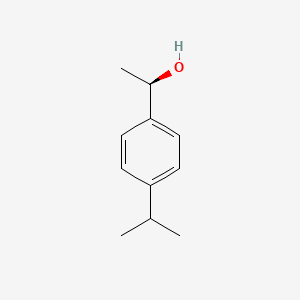

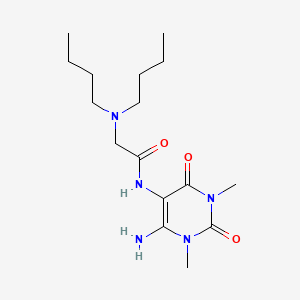
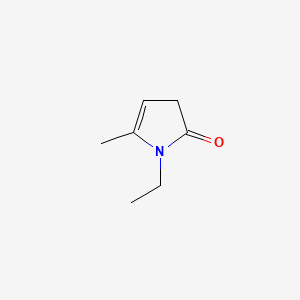
![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)

![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
